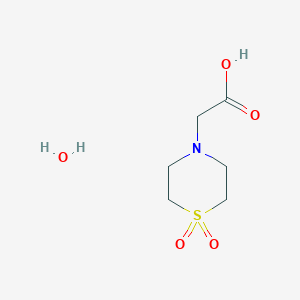![molecular formula C14H11ClO B6327299 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1517027-86-9](/img/structure/B6327299.png)
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with a specific structure consisting of two connected phenyl rings . The “4’-Chloro-2-methyl” part suggests that there is a chlorine atom attached to the 4th carbon of one phenyl ring and a methyl group attached to the 2nd carbon of the other phenyl ring .
Synthesis Analysis
While specific synthesis methods for “4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde” are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . For example, the synthesis of losartan, an antihypertensive drug, involves the preparation of two key intermediates, one of which is synthesized from valeronitrile and acetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely consist of two connected phenyl rings (forming a biphenyl structure), with a chlorine atom attached to the 4th carbon of one ring and a methyl group attached to the 2nd carbon of the other ring .Chemical Reactions Analysis
Biphenyl compounds generally undergo electrophilic aromatic substitution reactions . The presence of the chlorine and methyl groups may influence the reactivity of the compound, as these groups can activate or deactivate the aromatic ring towards further substitution .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that this compound might be a solid under normal conditions . It might be insoluble in water and could have a relatively high melting point .Aplicaciones Científicas De Investigación
Synthesis of Losartan
This compound plays a crucial role in the synthesis of Losartan , an antihypertensive drug . The key step in the preparation of Losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .
Green Chemistry
The compound is used in green chemistry practices. A practical, efficient, and green process for the preparation of Losartan has been developed, which involves the use of this compound .
Cardiovascular Regulation
The compound indirectly contributes to cardiovascular regulation . Losartan, which is synthesized using this compound, plays a significant role in the rennin–angiotensin system, which is crucial for maintaining blood pressure and cardiovascular regulation .
Treatment of Hypertension
The compound is used in the synthesis of drugs for the treatment of hypertension . Losartan, synthesized using this compound, is widely used in the management of hypertension .
Treatment of Congestive Heart Failure
Losartan, synthesized using this compound, is considered an ideal drug for the treatment of congestive heart failure .
Mutagenicity Studies
The compound is used in mutagenicity studies . For instance, Losartan azide impurity, which is related to this compound, was confirmed as not an in vivo mutagen .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWNTVXKYAUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)





![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
